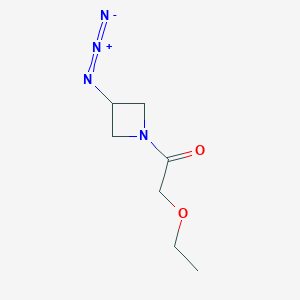
(3-Azidoazetidin-1-yl)(2-methylthiazol-4-yl)methanone
Overview
Description
(3-Azidoazetidin-1-yl)(2-methylthiazol-4-yl)methanone, also known as 3-AAMT, is a novel compound that has been studied extensively in recent years due to its potential applications in organic synthesis and medicinal chemistry. 3-AAMT is a heterocyclic compound, containing both azide and thiazole rings, which have been shown to have interesting reactivity and biological activity.
Scientific Research Applications
Synthetic Methodologies and Chemical Reactivity
The compound has been involved in studies exploring synthetic methodologies, particularly in the context of cycloaddition reactions. For example, Zanirato et al. (2002) investigated the role of the carbonyl group in the intermolecular 1,3-cycloaddition of azido(2-heteroaryl)methanones with activated olefins. This research highlighted the potential of utilizing azido compounds for synthesizing heterocyclic structures, which are pivotal in drug discovery and material science. The study showcased the selective formation of triazole derivatives and the influence of the carbonyl group on the reaction outcome, demonstrating the versatility of compounds like "(3-Azidoazetidin-1-yl)(2-methylthiazol-4-yl)methanone" in synthetic organic chemistry (Zanirato, 2002).
Biological Activities and Pharmacological Potential
In the realm of pharmacology and medicinal chemistry, derivatives of azidoazetidine have been scrutinized for their biological activities. Studies have focused on the design, synthesis, and evaluation of such compounds for potential therapeutic applications. For instance, the development of azepane isomers and the detection of inhibitors of fatty acid amide hydrolase have been subjects of research, indicating the relevance of azidoazetidine derivatives in the search for new therapeutic agents. These investigations underscore the potential of these compounds in contributing to the development of novel drugs with improved efficacy and safety profiles (Nakajima et al., 2012).
Molecular Docking and Drug Design
The application of "(3-Azidoazetidin-1-yl)(2-methylthiazol-4-yl)methanone" derivatives in drug design is also noteworthy, with molecular docking studies providing insights into their interaction with biological targets. FathimaShahana and Yardily (2020) synthesized novel compounds and conducted molecular docking to assess antiviral activities, illustrating the compound's role in drug discovery, particularly in the design and optimization of antiviral agents. This approach emphasizes the importance of such compounds in the early stages of drug development, offering a basis for the rational design of drugs with specific mechanisms of action (FathimaShahana & Yardily, 2020).
properties
IUPAC Name |
(3-azidoazetidin-1-yl)-(2-methyl-1,3-thiazol-4-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N5OS/c1-5-10-7(4-15-5)8(14)13-2-6(3-13)11-12-9/h4,6H,2-3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZFKYWSAIINOQI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CS1)C(=O)N2CC(C2)N=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N5OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















